

C 87 off-target effects and mitigation

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Compound of Interest		
Compound Name:	C 87	
Cat. No.:	B2439096	Get Quote

Technical Support Center: C 87

A preliminary search for a specific molecule or drug designated "C 87" did not yield definitive information in the public domain. The identifier "C 87" is associated with multiple unrelated subjects, including the Consolidated C-87 Liberator Express aircraft and the "87 Target" pistol.

To provide you with accurate and relevant technical support concerning off-target effects and mitigation strategies, please specify the full name, chemical class, or intended biological target of the compound you are referring to as "C 87".

In the absence of specific information on "C 87," we have compiled a general technical support guide on identifying and mitigating off-target effects of chemical compounds, which you may find useful in your research.

Frequently Asked Questions (FAQs) - General Off-Target Effects

Q1: What are off-target effects of a chemical compound?

A1: Off-target effects refer to the interactions of a drug or chemical compound with molecular targets other than its intended primary target.[1] These unintended interactions can lead to a variety of outcomes, including unexpected pharmacological effects, toxicity, or side effects.[1] [2]

Q2: Why is it crucial to identify off-target effects during drug development?



A2: Identifying off-target effects is a critical step in drug development for several reasons:

- Safety and Toxicity: Off-target interactions are a major cause of adverse drug reactions (ADRs) and toxicity, which can lead to the failure of clinical trials.[3]
- Mechanism of Action: Understanding the full spectrum of a compound's interactions is
 essential to accurately determine its mechanism of action. Sometimes, the observed
 therapeutic effect may be due to an off-target interaction.[3]
- Drug Repurposing: Identifying novel off-target interactions can open up new therapeutic applications for existing drugs.[4]

Q3: What are the common experimental approaches to identify off-target effects?

A3: Several experimental methodologies can be employed to identify off-target effects:

- Kinase Profiling: This is a widely used method for kinase inhibitors, where the compound is screened against a large panel of kinases to determine its selectivity.[5][6][7]
- Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify the proteins that a compound binds to in a complex biological sample.
- Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.
- Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target activity.[8]
- CRISPR-Cas9 Genetic Screens: These screens can help identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to potential off-targets.
 [9]

Troubleshooting Guide: Investigating Potential Off-Target Effects



This guide provides a structured approach to troubleshooting unexpected experimental results that may be due to off-target effects.

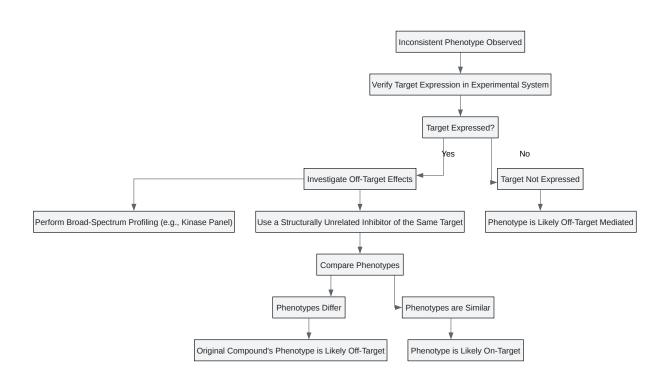
Problem 1: Inconsistent or Unexpected Phenotypic Results

Symptoms:

- The observed cellular phenotype does not align with the known function of the intended target.
- Results vary significantly between different cell lines or experimental conditions.
- The compound shows activity in a system where the intended target is not expressed.

Troubleshooting Workflow:





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Caption: Troubleshooting workflow for inconsistent phenotypes.



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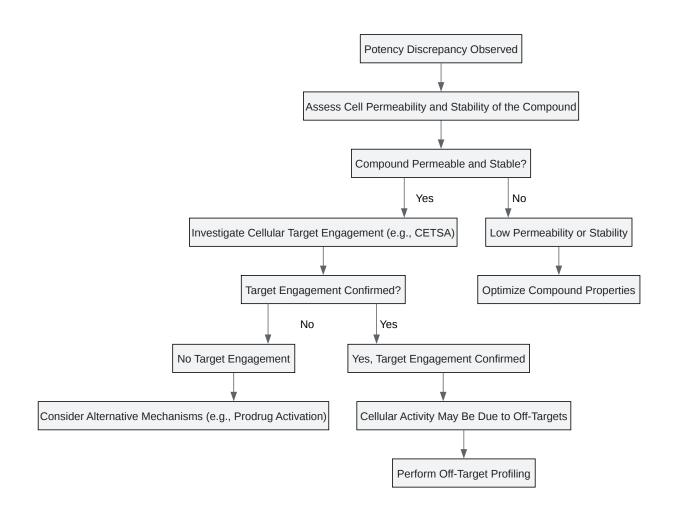
Problem 2: Discrepancy Between In Vitro Potency and Cellular Activity

Symptoms:

- A compound is highly potent in a biochemical assay but shows weak or no activity in cellular assays.
- Conversely, a compound is potent in cellular assays but weak in biochemical assays against the intended target.

Troubleshooting Workflow:





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Caption: Troubleshooting workflow for potency discrepancies.



Mitigation Strategies for Off-Target Effects

Once potential off-target effects have been identified, several strategies can be employed to mitigate them.

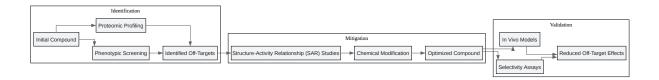
Table 1: Strategies to Mitigate Off-Target Effects



Strategy	Description	Key Considerations
Rational Drug Design	Modify the chemical structure of the compound to improve its selectivity for the intended target. This can involve using computational modeling and structural biology to guide the design.[8]	Requires a deep understanding of the structure-activity relationship for both on-and off-targets.
Dose Optimization	Using the lowest effective concentration of the compound can help to minimize off-target effects, as these often occur at higher concentrations.[2]	The therapeutic window of the compound must be carefully determined.
Use of Multiple, Structurally Diverse Inhibitors	Confirming a biological phenotype with two or more structurally different inhibitors of the same target reduces the likelihood that the observed effect is due to a shared off-target.	It is important to ensure that the inhibitors do not share common off-targets.
Genetic Approaches	Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out the intended target. If the resulting phenotype matches that of the compound, it provides strong evidence for on-target activity.	These methods have their own potential for off-target effects that need to be controlled for. [9][10]
Conditional Activation of Compounds	Design compounds that are only active in specific cellular compartments or under certain physiological conditions present in the target tissue.	This can be a complex and challenging design strategy.

Signaling Pathway for Mitigating Off-Target Effects:





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Caption: A generalized workflow for the identification and mitigation of off-target effects.

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